5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione
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Overview
Description
5-Hydroxytetracyclo[102102,1104,9]pentadeca-4(9),5,7-triene-3,10-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione typically involves the reaction of vinylmagnesium bromide with hexacyclo[10.2.1.02,11.04,9.04,14.09,13]pentadeca-5,7-diene-3,10-dione . This reaction leads to the formation of a transannular hemiketal, which is then converted to the desired compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,11,11-Trimethyl-3,6-diazotricyclo[6.2.1.02,7]undeca-2,6-diene
- 1,15,15-Trimethyl-3,10-diazotetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene
Uniqueness
5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione is unique due to its specific tetracyclic structure and the presence of hydroxyl and ketone functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione |
InChI |
InChI=1S/C15H14O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-3,7-8,11-12,16H,4-6H2 |
InChI Key |
WYDIIVYARKSSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C4=C(C3=O)C=CC=C4O |
Origin of Product |
United States |
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